

"synthesis and characterization of 6-Hydroxy-N-methyl-1-naphthamide"

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Compound of Interest

Compound Name: 6-Hydroxy-N-methyl-1-naphthamide

Cat. No.: B1592569

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An In-Depth Technical Guide to the Synthesis and Characterization of **6-Hydroxy-N-methyl-1-naphthamide**

Abstract

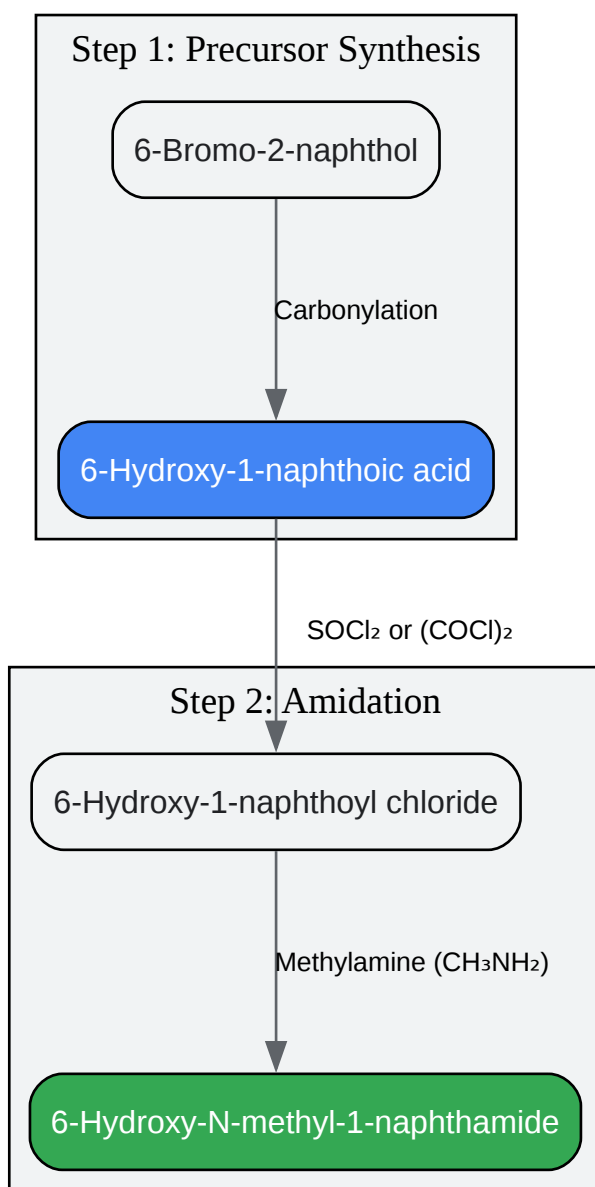
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of **6-Hydroxy-N-methyl-1-naphthamide** (CAS No: 847802-91-9). With the molecular formula $C_{12}H_{11}NO_2$, this naphthalene derivative serves as a versatile intermediate in pharmaceutical and fine chemical synthesis.^[1] This document is structured to guide researchers and drug development professionals through a logical workflow, from the strategic synthesis of the key precursor, 6-hydroxy-1-naphthoic acid, to the final amidation and subsequent rigorous characterization of the target compound. The protocols herein are designed to be self-validating, with explanations for critical experimental choices and integrated analytical checkpoints. Characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), are detailed with expected data to ensure unambiguous structural confirmation and purity assessment.

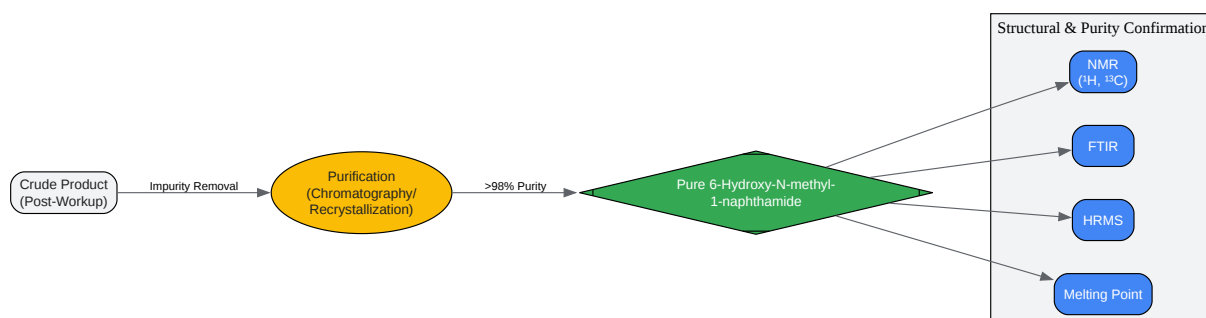
Part 1: Synthesis Methodology

The synthesis of **6-Hydroxy-N-methyl-1-naphthamide** is most efficiently approached via a two-step process: first, the preparation of the essential carboxylic acid precursor, followed by its conversion to the target N-methyl amide.

Synthetic Strategy Overview

The chosen synthetic pathway hinges on the classic and robust formation of an amide bond from a carboxylic acid. This requires the initial synthesis of 6-hydroxy-1-naphthoic acid, which is a critical building block for various pharmaceuticals.^{[2][3]} The carboxylic acid is then "activated" by converting it into a more reactive acyl chloride. This intermediate readily reacts with methylamine to yield the final product. This approach is selected for its high efficiency and the relative ease of purification of the intermediates and the final compound.





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